molecular formula C11H14O B092198 2,2-Dimethyl-3-phenylpropanal CAS No. 1009-62-7

2,2-Dimethyl-3-phenylpropanal

Cat. No.: B092198
CAS No.: 1009-62-7
M. Wt: 162.23 g/mol
InChI Key: KYUNECWPKRYPJM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropanal is an organic compound with the molecular formula C₁₁H₁₄O. It is an aromatic aldehyde characterized by a phenyl group attached to a propanal backbone with two methyl groups at the second carbon position. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3-phenylpropanal can be synthesized through several methods. One common approach involves the reduction of 2-methyl cinnamaldehyde using microbial biotransformations. For instance, the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks, carrying a heterologous OYE gene from Kazachstania spencerorum, can be used to produce optically pure this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through chemical synthesis involving the reaction of benzyl chloride with isobutyraldehyde in the presence of a base. This method provides a high yield of the desired product and is scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-phenylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,2-Dimethyl-3-phenylpropanoic acid.

    Reduction: Reduction of the aldehyde group yields 2,2-Dimethyl-3-phenylpropanol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Scientific Research Applications

2,2-Dimethyl-3-phenylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-phenylpropanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity with different molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-phenylpropanol: The reduced form of 2,2-Dimethyl-3-phenylpropanal.

    2,2-Dimethyl-3-phenylpropanoic acid: The oxidized form of this compound.

    Benzyl chloride: A precursor used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2,2-dimethyl-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUNECWPKRYPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061408
Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
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CAS No.

1009-62-7
Record name α,α-Dimethylbenzenepropanal
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URL https://commonchemistry.cas.org/detail?cas_rn=1009-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanal, alpha,alpha-dimethyl-
Source ChemIDplus
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Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanal, .alpha.,.alpha.-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3-phenylpropionaldehyde
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Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (10.1 g, 79.4 mmol) in methylene chloride (70 mL) at −78° C. was added dimethylsulfoxide (10.0 mL, 139 mmol). The solution was stirred at −78° C. for 10 minutes then a solution of 2,2-dimethyl-3-phenylpropanol (6.52 g, 39.7 mmol) in methylene chloride (15 mL) was added. After stirring the reaction at −78° C. for 30 minutes, triethylamine (20.1 g, 198 mmol) was added and the reaction mixture was stirred for 10 minutes, then at 0° C. for 5 minutes. The reaction mixture was quenched with saturated aqueous ammonium chloride (20 mL) and the aqueous layer was extracted with diethyl ether (2×50 mL). The organic portions were individually washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was redissolved in diethyl ether and the resulting precipitate was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure to provide the title compound (6.89 g) as an oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
20.1 g
Type
reactant
Reaction Step Three

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